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Compound of Interest

Compound Name: N-(TCO)-N-bis(PEG4-acid)

Cat. No.: B15546306

Introduction

The field of bioconjugation has been significantly advanced by the development of
bioorthogonal chemistry, which allows for specific chemical reactions to occur within complex
biological systems without interfering with native biochemical processes.[1] The inverse-
electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained
trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction
kinetics and high specificity.[2][3] This reaction proceeds efficiently without the need for
cytotoxic copper catalysts, making it ideal for applications in live cells and in vivo studies.[4]

N-(TCO)-N-bis(PEG4-acid) is a branched, heterobifunctional linker designed for the two-step
labeling of proteins. The molecule features a terminal TCO group for subsequent ligation with a
tetrazine-modified molecule and two terminal carboxylic acid groups.[5] These carboxylic acids
can be activated to react with primary amines (e.g., the side chains of lysine residues) on the
surface of a target protein, forming stable amide bonds.[5][6] The branched structure with two
PEG4 spacers enhances water solubility, improves labeling efficiency, and provides a flexible
connection that minimizes steric hindrance.[2]

Principle of the Reaction
The protein labeling process using N-(TCO)-N-bis(PEG4-acid) involves two main stages:

» Protein Modification (Amine Acylation): The carboxylic acid groups on the N-(TCO)-N-
bis(PEG4-acid) linker are first activated in situ using coupling agents like 1-Ethyl-3-(3-
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dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6] This forms a
highly reactive NHS ester intermediate. This activated linker then readily reacts with primary
amine groups on the protein to form a stable covalent amide bond, thereby functionalizing
the protein with one or more TCO moieties.[6]

» Bioorthogonal Click Reaction (IEDDA): The TCO-modified protein is then ready to be
conjugated to any molecule of interest that has been functionalized with a tetrazine. The
TCO and tetrazine groups react specifically and rapidly through an iIEDDA cycloaddition to
form a stable dihydropyridazine linkage.[2][7] This "click" reaction is often complete within
minutes at room temperature.[4]

Logical Flow of the Two-Stage Protein Labeling Process
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Caption: Workflow for protein conjugation using N-(TCO)-N-bis(PEG4-acid).
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Key Features and Applications

High Stability: The resulting amide bond between the linker and the protein is highly stable.

o Exceptional Kinetics: The subsequent TCO-tetrazine click reaction is among the fastest
bioorthogonal reactions known, enabling efficient labeling at low concentrations.[2]

o Biocompatibility: The entire process is catalyst-free, avoiding the use of cytotoxic copper
reagents, making it suitable for live-cell labeling and in vivo applications.[4]

o Enhanced Solubility: The hydrophilic PEG4 spacers improve the water solubility of the
reagent and the final protein conjugate, reducing the risk of aggregation.[2]

o Versatility: This method can be used for a wide range of applications, including:

[¢]

Fluorescent Labeling: Attaching fluorescent dyes for cellular imaging and flow cytometry.

[4]

o Antibody-Drug Conjugates (ADCSs): Linking cytotoxic drugs to antibodies for targeted
cancer therapy.[4]

o PROTAC Development: Synthesizing complex biomolecular constructs where precise
linkage is critical.[6]

o Surface Immobilization: Covalently attaching proteins to tetrazine-functionalized surfaces
for biosensor and diagnostic applications.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein labeling and
subsequent click chemistry reaction, compiled from established protocols for similar reagents.
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Recommended Value /

Parameter Notes
Range

Protein Modification (Stage 1)

Higher concentrations can
Protein Concentration 1-10 mg/mL improve labeling efficiency.[2]

[6]

Optimal range for the reaction
Reaction Buffer pH 7.0-8.0 of activated NHS esters with

primary amines.[6]

Molar Excess of

Linker/Activators

10 to 50-fold (Linker:Protein)

The optimal ratio depends on
the protein and desired degree
of labeling (DOL) and should
be optimized empirically.[6][8]

Reaction Time

1 - 2 hours at Room Temp. or
Overnight at 4°C

Longer incubation at lower
temperatures can be beneficial

for sensitive proteins.[6]

Quenching Reagent Conc.

50 - 100 mM (e.g., Tris-HCI)

Used to stop the reaction by
consuming any unreacted
NHS ester.[2]

Bioorthogonal Ligation (Stage
2)

Reaction Buffer pH

6.0-9.0

The TCO-tetrazine ligation is
efficient across a broad pH

range.[4]

Molar Excess of Tetrazine

Reagent

1.5 to 5-fold (Tz:TCO-Protein)

A slight excess of the tetrazine
reagent ensures complete
consumption of the TCO-

labeled protein.[1]

Reaction Time

5 - 60 minutes at Room Temp.

The reaction is typically very
rapid.[1][4]
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Varies with the specific TCO
Second-Order Rate Constant

(k2)

> 800 M—1s—1 and tetrazine structures but is

exceptionally fast.[2][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling a target protein with N-
(TCO)-N-bis(PEG4-acid) and its subsequent conjugation to a tetrazine-modified molecule.

Protocol 1: Protein Preparation and Buffer Exchange

Objective: To prepare the target protein in a suitable buffer for efficient labeling.
Materials:

e Target protein

* Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

e Spin desalting columns or dialysis cassettes with an appropriate molecular weight cutoff
(MWCO)

Procedure:

» Dissolve or exchange the target protein into an amine-free buffer (e.g., PBS). Crucially,
buffers containing primary amines like Tris or glycine must be avoided as they will compete
with the protein for reaction with the activated linker.[6]

o Adjust the protein concentration to 1-10 mg/mL.

o Ensure the protein solution is clear and free of precipitates.

Protocol 2: TCO Labeling of Target Protein

Objective: To covalently attach the TCO moiety to the protein via amine acylation.

Chemical Reaction Scheme for Protein Modification
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Caption: Activation of N-(TCO)-N-bis(PEG4-acid) and conjugation to a primary amine on a
protein.

Materials:

Prepared protein solution (from Protocol 1)

N-(TCO)-N-bis(PEG4-acid)[5][9]

Activation Reagents: EDC and NHS (Sulfo-NHS can be used for improved water solubility)

Anhydrous, high-quality Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching Buffer: 1 M Tris-HCI, pH 8.0

Spin desalting columns

Procedure:

e Prepare Reagent Stock Solutions: Immediately before use, prepare the following stock
solutions. NHS esters are moisture-sensitive and hydrolyze in water, so fresh preparation is
critical.[2][8]

o N-(TCO)-N-bis(PEG4-acid): 10 mM in anhydrous DMSO or DMF.

o EDC: 100 mM in anhydrous DMSO or DMF.

o NHS: 100 mM in anhydrous DMSO or DMF.

o Reaction Setup:

o To your protein solution from Protocol 1, add the N-(TCO)-N-bis(PEG4-acid) stock
solution to achieve a 10 to 50-fold molar excess relative to the protein.

o Immediately add the EDC and NHS stock solutions to the reaction mixture. A common
starting molar ratio is Protein: TCO-linker:EDC:NHS of 1:20:30:30. The final concentration
of DMSO or DMF should ideally be kept below 20% to avoid protein denaturation.[6]
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 Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or
overnight at 4°C.

e Quench Reaction: Stop the labeling reaction by adding the Quenching Buffer to a final
concentration of 50-100 mM.[2] Incubate for an additional 15-30 minutes at room
temperature to ensure all unreacted activated linkers are quenched.

 Purification: Remove excess, unreacted reagents and the quenching buffer by purifying the
TCO-labeled protein. Use a desalting spin column or dialysis, exchanging the buffer into a
suitable storage buffer (e.g., PBS, pH 7.4).[2][4]

o Storage: The purified TCO-labeled protein is now ready for the click reaction or can be
stored at 4°C for short-term use or at -20°C for longer-term storage. Note that TCO can
isomerize over time, so long-term storage should be validated.[10]

Protocol 3: Click Reaction with a Tetrazine-
Functionalized Molecule

Objective: To ligate the TCO-labeled protein with a tetrazine-functionalized molecule of interest.
Materials:
o Purified TCO-labeled protein (from Protocol 2)
o Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug)
o Reaction Buffer: PBS, pH 7.2-7.5
Procedure:
e Prepare Reactants:
o Dilute the TCO-labeled protein to the desired concentration in the Reaction Buffer.

o Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water)
and then dilute it into the Reaction Buffer.
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Click Reaction: Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A 1.5
to 5-fold molar excess of the tetrazine reagent over the TCO-protein is recommended to
drive the reaction to completion.[1]

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1] The
reaction progress can sometimes be monitored by the disappearance of the characteristic
color of the tetrazine.

Purification (Optional): If the tetrazine reagent is small or used in large excess, it may be
necessary to remove it from the final conjugate. This can be accomplished using a desalting
column, dialysis, or size-exclusion chromatography.[4]

Characterization: The final conjugate is now ready for downstream applications. Successful
labeling can be confirmed by methods such as SDS-PAGE (which may show a mobility shift),
mass spectrometry, or functional assays.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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